1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene
Description
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (position 1), fluorine (positions 2 and 6), and a fluoromethyl group (position 3). This structure confers unique electronic and steric properties due to the electron-withdrawing effects of fluorine and chlorine, as well as the moderate polarity of the fluoromethyl group. Potential applications include use as intermediates in pharmaceuticals, agrochemicals, or materials science, where fluorinated aromatics are valued for their stability and bioactivity .
Properties
Molecular Formula |
C7H4ClF3 |
|---|---|
Molecular Weight |
180.55 g/mol |
IUPAC Name |
2-chloro-1,3-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2 |
InChI Key |
STLHMRKUXUNGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CF)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring. One common method is the halogenation of benzene derivatives using reagents such as chlorine and fluorine sources under controlled conditions. For example, the reaction of 1-chloro-2,6-difluorobenzene with a fluoromethylating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where benzene derivatives are treated with chlorine and fluorine gases in the presence of catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and stability. These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The following table summarizes key differences between 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene and structurally related compounds from the evidence:
Electronic and Steric Effects
- Electron-Withdrawing Groups: The target compound’s fluorine and chlorine atoms deactivate the aromatic ring, reducing its susceptibility to electrophilic aromatic substitution (EAS) compared to nitro-substituted analogs like 1-chloro-2,4-dinitrobenzene.
- Steric Hindrance : The fluoromethyl group imposes moderate steric hindrance, which may slow substitution reactions compared to less bulky substituents (e.g., methylthio groups in 8a). This contrasts with hexachlorobenzene, where steric effects are minimal but electronic deactivation dominates .
Stability and Functional Group Compatibility
- Thermal Stability : The C-F bonds in the target compound confer higher thermal stability than C-S or C-N bonds in methylthio or nitro analogs.
Biological Activity
1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene is an organic compound characterized by its unique molecular structure, which includes chlorine and fluorine substituents on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities and interactions with biomolecules.
- Molecular Formula : C9H7ClF2
- Molecular Weight : 192.60 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC(=C(C(=C1Cl)F)F)C(F)C
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, which can be summarized as follows:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. Its activity against various bacterial strains indicates potential applications in treating infections.
Cytotoxicity and Antiproliferative Effects
The compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through mechanisms that are yet to be fully elucidated. Such findings highlight its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to various cellular receptors, modulating signaling pathways that affect cell growth and survival.
Table 1: Biological Activity Summary
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity with an IC50 value of approximately 15 µM against breast cancer cells. Further mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Stability and Decomposition
Despite its promising biological activities, the stability of this compound under physiological conditions poses challenges. Research indicates that the compound may undergo decomposition in aqueous solutions at physiological pH, leading to reduced efficacy over time. This aspect necessitates further optimization for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
